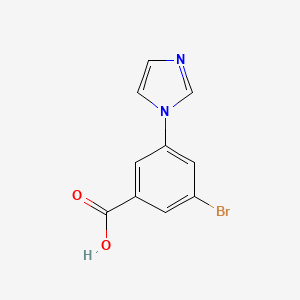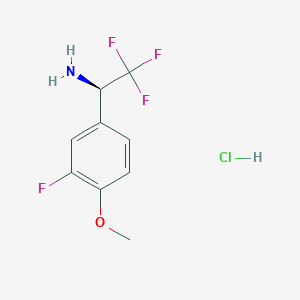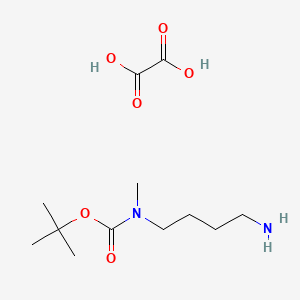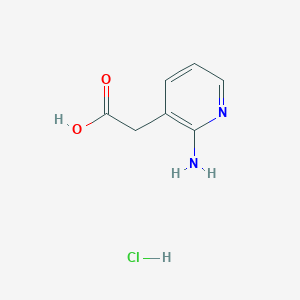
3-ブロモ-5-(イミダゾール-1-イル)安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(imidazol-1-yl)benzoic acid is an organic compound with the molecular formula C10H7BrN2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and an imidazole ring at the fifth position
科学的研究の応用
3-Bromo-5-(imidazol-1-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: The compound can be used in the development of organic semiconductors or as a precursor for functional materials with specific electronic properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activities.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
It’s worth noting that imidazole-containing compounds, which include 3-bromo-5-(imidazol-1-yl)benzoic acid, are known to have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(imidazol-1-yl)benzoic acid typically involves the following steps:
Bromination of Benzoic Acid: The starting material, benzoic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 3-bromobenzoic acid.
Imidazole Substitution: The 3-bromobenzoic acid is then reacted with imidazole in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to form 3-Bromo-5-(imidazol-1-yl)benzoic acid.
Industrial Production Methods
While specific industrial production methods for 3-Bromo-5-(imidazol-1-yl)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
3-Bromo-5-(imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki, Heck, or Sonogashira coupling reactions to form more complex molecules.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Substitution Reactions: Products include azido, thio, or alkoxy derivatives of the original compound.
Coupling Reactions: Products are more complex aromatic compounds with extended conjugation or functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the imidazole ring.
類似化合物との比較
Similar Compounds
3-Bromo-5-iodobenzoic acid: Similar structure but with an iodine atom instead of an imidazole ring.
3-Bromo-5-nitrobenzoic acid: Contains a nitro group instead of an imidazole ring.
3-Bromo-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of an imidazole ring.
Uniqueness
3-Bromo-5-(imidazol-1-yl)benzoic acid is unique due to the presence of the imidazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or electronic materials.
特性
IUPAC Name |
3-bromo-5-imidazol-1-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-3-7(10(14)15)4-9(5-8)13-2-1-12-6-13/h1-6H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQGAQUXKDNULN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382988.png)

![Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1382990.png)

![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride](/img/structure/B1382994.png)




